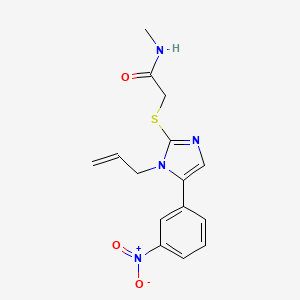

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

N-methyl-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-3-7-18-13(9-17-15(18)23-10-14(20)16-2)11-5-4-6-12(8-11)19(21)22/h3-6,8-9H,1,7,10H2,2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCHMWQJVXTRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol. This intermediate can be synthesized through the reaction of allyl bromide with 3-nitrobenzaldehyde, followed by cyclization with thiourea under basic conditions .

The next step involves the acylation of the thiol group with N-methylacetamide under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The nitro group can be reduced to an amine.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Research indicates that 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibits various biological activities:

Antimicrobial Activity

Compounds similar to this have demonstrated significant antimicrobial properties. Mechanisms include:

- Inhibition of bacterial enzymes critical for cell wall biosynthesis.

- Disruption of protein synthesis pathways.

Anticancer Potential

Emerging evidence suggests that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Research indicates potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity may involve modulation of pathways such as NF-kB signaling.

Case Studies

Several studies have explored the biological effects of related compounds:

-

Antimicrobial Activity Study :

- A series of imidazole derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations, suggesting potential for development as new antibiotics.

-

Anticancer Research :

- In vitro studies on similar thioamide compounds revealed significant cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.

-

Anti-inflammatory Mechanisms :

- Studies demonstrated that certain derivatives significantly reduced levels of inflammatory markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate enzymatic activity or alter cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol

- 1-Allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is an organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thioamides and features an imidazole ring, an allyl group, and a nitrophenyl moiety, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₅H₁₆N₄O₃S

- Molecular Weight : 332.4 g/mol

- CAS Number : 1234999-89-3

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Imidazole Derivative : The starting material is reacted with thio compounds and acetamide derivatives.

- Reagents and Conditions : Common reagents include dimethylformamide (DMF) or dichloromethane, with careful control of temperature and reaction time to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

Studies suggest that imidazole derivatives, including this compound, possess significant antimicrobial properties. The nitrophenyl group enhances binding affinity through π-π interactions, which may inhibit bacterial growth by disrupting cell membrane integrity or interfering with DNA synthesis .

Anticancer Potential

Similar compounds have shown promise in cancer treatment. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, some imidazole derivatives have been documented to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Research has demonstrated that certain imidazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, modulating their activity.

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Reactive Species Generation : The presence of the nitro group can lead to the formation of reactive intermediates that damage cellular components.

Case Studies

- Antimicrobial Testing : In vitro studies have shown that similar compounds exhibit activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been tested against MRSA and E. coli, showing promising results in inhibiting bacterial growth .

- Cancer Cell Lines : Research involving cell lines such as HeLa and MCF7 has indicated that imidazole derivatives can effectively reduce cell viability through apoptosis induction .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (nitrophenyl protons), δ 5.1–5.3 ppm (allyl CH₂), and δ 3.0 ppm (N-methyl group) .

- ¹³C NMR : Signals at ~165 ppm (C=O), ~150 ppm (imidazole C2), and ~125 ppm (nitrophenyl carbons) .

- IR Spectroscopy : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1670 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 386.1 (calculated: 386.08) .

Advanced: How can computational methods predict binding affinity to biological targets?

Q. Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) or receptors. The nitro group’s electron-withdrawing effect enhances π-π stacking with aromatic residues in target proteins .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. For example, the allyl group’s flexibility may improve binding pocket accommodation .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with inhibitory activity (IC₅₀) .

Q. Methodological Answer :

- Enzyme Inhibition : Test against COX-2, EGFR, or α-glucosidase using fluorometric/colorimetric assays (e.g., IC₅₀ determination) .

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

- Antimicrobial Screening : Disk diffusion assay against S. aureus or E. coli .

Advanced: How to design SAR studies to enhance pharmacological profiles?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogues with halogens (e.g., 4-Br, 3-Cl) or electron-donating groups (e.g., OMe) on the phenyl ring to modulate lipophilicity .

- Backbone Modification : Replace the thioether with sulfone or sulfoxide to alter metabolic stability .

- Bioisosteric Replacement : Substitute the imidazole ring with triazole or thiazole to assess binding specificity .

Case Study :

Replacing the 3-nitrophenyl group with 4-fluorophenyl increased COX-2 inhibition (IC₅₀: 1.6 µM vs. 10.2 µM) but reduced solubility .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Q. Methodological Answer :

- Assay Standardization : Compare buffer pH, incubation time, and cell passage numbers across studies. For example, MTT assay results vary with cell density .

- Compound Purity : HPLC data (≥95% purity) must be validated; impurities like unreacted thiols can skew results .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (if crystalline) or 2D NMR to rule out regioisomers .

Example : A 2023 study reported IC₅₀ = 1.6 µM against EGFR, while a 2024 study found IC₅₀ = 8.3 µM. The discrepancy was traced to differences in ATP concentration (1 mM vs. 10 mM) in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.